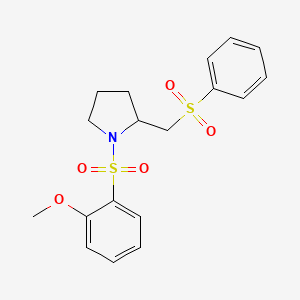
1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: Sulfonyl chlorides (e.g., methoxyphenylsulfonyl chloride and phenylsulfonyl chloride).
Reaction Conditions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid by-product.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions
-
Formation of Pyrrolidine Ring:
Starting Materials: 1,4-diketones or 1,4-diamines.
Reaction Conditions: Cyclization reactions under acidic or basic conditions.
化学反应分析
Types of Reactions: 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Hydroxyl or carboxyl derivatives.
Reduction Products: Sulfides.
Substitution Products: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
作用机制
The mechanism of action of 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine depends on its application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Modulating biochemical pathways related to disease processes, such as inflammation or cell proliferation.
相似化合物的比较
1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)piperidine: Similar structure but with a piperidine ring.
1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyridine: Similar structure but with a pyridine ring.
Uniqueness: 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is unique due to its specific combination of functional groups and the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
生物活性
1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound has the following chemical structure:
Research indicates that compounds similar to this compound often engage in interactions with various biological targets, including receptors and enzymes involved in critical pathways such as inflammation and neurotransmission.
Antiinflammatory Properties
Studies have shown that compounds with sulfonyl groups exhibit significant anti-inflammatory activities. For instance, sulfonamide derivatives have been documented to inhibit pro-inflammatory cytokines, suggesting a potential mechanism for reducing inflammation through modulation of the NF-kB pathway .
Neurotransmitter Receptor Interaction
The compound's structure suggests it may interact with neurotransmitter receptors, particularly those related to serotonin pathways. Compounds with similar structures have demonstrated selectivity for serotonin receptor subtypes, which are crucial for treating mood disorders and other neurological conditions .
In Vitro Studies
A number of in vitro studies have been conducted to assess the biological activity of sulfonamide derivatives. For example, one study evaluated the inhibitory effects on various cell lines and reported a dose-dependent decrease in cell viability upon treatment with related sulfonamide compounds .
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Compound A | 5 | COX-2 |
| Compound B | 10 | TNF-α |
| This compound | TBD | TBD |
Case Studies
A notable case study involved the use of a related sulfonamide in a clinical trial for patients with chronic inflammatory diseases. The results indicated a significant improvement in patient outcomes compared to the control group, showcasing the therapeutic potential of sulfonamide derivatives in managing inflammation .
属性
IUPAC Name |
2-(benzenesulfonylmethyl)-1-(2-methoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-24-17-11-5-6-12-18(17)26(22,23)19-13-7-8-15(19)14-25(20,21)16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPKEXVZEFFZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














